Cas no 9002-01-1 (Streptokinase)

Streptokinase is a thrombolytic enzyme derived from beta-hemolytic streptococci, primarily used for its fibrinolytic activity in clinical settings. It functions by activating plasminogen to plasmin, which degrades fibrin clots, making it effective in treating acute myocardial infarction, pulmonary embolism, and deep vein thrombosis. A key advantage of streptokinase is its cost-effectiveness compared to newer thrombolytic agents, while maintaining comparable efficacy in clot dissolution. However, its antigenic nature may limit repeated use due to potential immune responses. The product is typically administered intravenously under controlled conditions to minimize adverse effects such as bleeding. Its stability and well-documented pharmacokinetic profile further support its utility in emergency and critical care medicine.
Streptokinase structure
Streptokinase structure
Product name:Streptokinase
CAS No:9002-01-1
MF:C11H19NO2
MW:197.27406334877
CID:86199
PubChem ID:9815560

Streptokinase Chemical and Physical Properties

Names and Identifiers

    • streptokinase from streptococcus hemo-lyticus
    • streptokinase from streptococcus
    • Streptokinase
    • 4-cyclohexyl-2-pyrrolidinecarboxylic acid
    • L-Proline,4-cyclohexyl-,(4S)
    • STREPTOKINASE 96000IU
    • 4-Cyclohexyl-pyrrolidine-2-carboxylic acid
    • 4-cyclohexylproline
    • trans-4-cyclohexylpyrrolidine-2-carboxylic acid
    • 4-cyclohexylpyrrolidine-2-carboxylicAcid
    • Estreptoquinasa
    • 4-cyclohexylpyrrolidine-2-carboxylic Acid
    • SB31900
    • SY030455
    • 9002-01-1
    • BCP13492
    • SCHEMBL197230
    • EN300-295968
    • FT-0601991
    • AKOS015962191
    • SB30285
    • NS00007496
    • 1219214-76-2
    • MFCD08061929
    • DTXSID00864144
    • AC-13801
    • Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C)
    • DB-040425
    • XRZWVSXEDRYQGC-UHFFFAOYSA-N
    • MDL: MFCD00082037
    • Inchi: InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
    • InChI Key: XRZWVSXEDRYQGC-UHFFFAOYSA-N
    • SMILES: OC(C1NCC(C2CCCCC2)C1)=O

Computed Properties

  • Exact Mass: 197.14200
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Color/Form: White lyophilized powder. Sensitive to moisture.
  • PSA: 49.33000
  • LogP: 1.95820
  • Merck: 13,8903
  • Solubility: Soluble in water and normal saline

Streptokinase Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22; S24/25; S36; S26
  • FLUKA BRAND F CODES:10-21
  • RTECS:OB8880000
  • Hazardous Material Identification: C Xi
  • Storage Condition:−20°C
  • Risk Phrases:R36/37/38

Streptokinase Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-P2824-10kU
Streptokinase
9002-01-1
10kU
¥2400 2023-07-25
TRC
C273135-25mg
4-Cyclohexylproline
9002-01-1
25mg
$ 670.00 2022-04-28
TRC
C273135-50mg
4-Cyclohexylproline
9002-01-1
50mg
$ 1075.00 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S64910-10KU
4-cyclohexylpyrrolidine-2-carboxylic acid
9002-01-1
10KU
¥799.0 2021-09-07
MedChemExpress
HY-P2824-10 ku
Streptokinase, β-hemolytic streptococcus (Lancefield Group C)
9002-01-1
10 ku
¥2400 2024-07-20
TRC
C273135-10mg
4-Cyclohexylproline
9002-01-1
10mg
$ 325.00 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S921834-10000U
Streptokinase, from β-hemolytic Streptococcus (Lancefield Group C)
9002-01-1 ≥2,000\xa0units/mg
10000U
¥866.00 2022-08-31
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S10238-80ku
Streptokinase
9002-01-1 ≥2000units/mg solid
80ku
¥3000.00 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S64910-80ku
4-cyclohexylpyrrolidine-2-carboxylic acid
9002-01-1
80ku
¥2999.0 2021-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S10238-10KU
Streptokinase
9002-01-1 ≥2000units/mg solid
10KU
¥800.00 2021-09-02

Streptokinase Related Literature

Additional information on Streptokinase

Streptokinase: A Comprehensive Overview

Streptokinase, also known as CAS No. 9002-01-1, is a potent fibrinolytic enzyme that has been widely used in the treatment of acute myocardial infarction and other thrombotic conditions. Derived from the bacterium Streptococcus pyogenes, this enzyme works by activating plasminogen, which in turn converts into plasmin, an enzyme that dissolves fibrin clots. The use of Streptokinase has been a cornerstone in emergency medicine, particularly in regions where other thrombolytic agents may not be readily available.

The mechanism of action of Streptokinase involves binding to plasminogen and converting it into active plasmin through a process known as the "catalytic cycle." This conversion is rapid and efficient, making it highly effective in dissolving fibrin clots that obstruct blood flow. Recent studies have highlighted the importance of understanding the molecular interactions between Streptokinase and plasminogen to optimize its therapeutic potential and minimize adverse effects.

In terms of clinical application, Streptokinase is administered intravenously, often as a bolus followed by a continuous infusion. Its efficacy in restoring coronary artery patency has been well-documented, particularly when administered within the first few hours of symptom onset in acute myocardial infarction patients. However, recent research has focused on optimizing dosing regimens to balance efficacy with safety, as overuse can lead to excessive bleeding complications.

A significant area of current research involves the development of recombinant forms of Streptokinase. These engineered variants aim to enhance specificity for plasminogen while reducing immunogenicity and systemic side effects. For instance, studies have shown that recombinant Streptokinase variants can be produced using yeast or bacterial expression systems, offering a more cost-effective and scalable production method compared to traditional extraction from bacterial cultures.

The safety profile of Streptokinase remains a critical area of investigation. While it is generally well-tolerated, common side effects include bleeding at the injection site, bruising, and rarely, life-threatening hemorrhage. Recent clinical trials have explored adjunctive therapies to mitigate these risks, such as co-administration with antiplatelet agents or anticoagulants under strict monitoring protocols.

In conclusion, Streptokinase, with its CAS No. 9002-01-1 identifier, continues to play a vital role in the management of acute thrombotic events despite the advent of newer thrombolytic agents like alteplase and reteplase. Ongoing research into its molecular mechanisms, recombinant production methods, and safety optimization ensures that this enzyme remains a valuable tool in emergency cardiovascular care.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd